molecular formula C24H26N4O3 B2731271 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899990-08-0

6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2731271
CAS No.: 899990-08-0
M. Wt: 418.497
InChI Key: NIZRULYIZUSNGG-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and phenylpiperazinyl groups suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the phenylpiperazinyl group: This can be done through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The phenylpiperazinyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
  • 6-(4-Chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one

Uniqueness

The presence of the ethoxy group in 6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-2-31-21-10-8-19(9-11-21)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRULYIZUSNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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